Cas no 2680769-85-9 (benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate)

Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate is a synthetic carbamate derivative featuring a 5-bromoindole core, a structure of interest in medicinal chemistry and pharmaceutical research. The bromine substitution at the 5-position enhances reactivity for further functionalization, while the carbamate group provides stability and versatility in synthetic applications. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly in the synthesis of indole-based scaffolds for drug discovery. Its well-defined structure and functional groups make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The benzyl protecting group allows for selective deprotection when needed, offering flexibility in multi-step syntheses.
benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate structure
2680769-85-9 structure
Product name:benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate
CAS No:2680769-85-9
MF:C18H17BrN2O2
MW:373.243783712387
CID:5623656
PubChem ID:165925175

benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680769-85-9
    • benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
    • EN300-28301134
    • benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate
    • Inchi: 1S/C18H17BrN2O2/c1-12(17-10-14-9-15(19)7-8-16(14)21-17)20-18(22)23-11-13-5-3-2-4-6-13/h2-10,12,21H,11H2,1H3,(H,20,22)
    • InChI Key: ASWWCTSWPIKFKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C(C)NC(=O)OCC1C=CC=CC=1)N2

Computed Properties

  • Exact Mass: 372.04734g/mol
  • Monoisotopic Mass: 372.04734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54.1Ų

benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28301134-0.25g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
0.25g
$1300.0 2025-03-19
Enamine
EN300-28301134-1g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9
1g
$1414.0 2023-09-07
Enamine
EN300-28301134-5g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9
5g
$4102.0 2023-09-07
Enamine
EN300-28301134-1.0g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
1.0g
$1414.0 2025-03-19
Enamine
EN300-28301134-10.0g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
10.0g
$6082.0 2025-03-19
Enamine
EN300-28301134-0.1g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
0.1g
$1244.0 2025-03-19
Enamine
EN300-28301134-5.0g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
5.0g
$4102.0 2025-03-19
Enamine
EN300-28301134-0.05g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
0.05g
$1188.0 2025-03-19
Enamine
EN300-28301134-2.5g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
2.5g
$2771.0 2025-03-19
Enamine
EN300-28301134-0.5g
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
2680769-85-9 95.0%
0.5g
$1357.0 2025-03-19

benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Related Literature

Additional information on benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate

Comprehensive Overview of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate (CAS No. 2680769-85-9)

Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate (CAS No. 2680769-85-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indole core and carbamate functional group, is widely studied for its potential applications in drug discovery and development. The presence of a bromo substituent at the 5-position of the indole ring further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for indole derivatives has surged due to their diverse biological activities. Researchers are particularly interested in benzyl carbamate derivatives like Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate for their role in modulating enzyme activity and receptor binding. The compound's CAS No. 2680769-85-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies. Its structural features align with current trends in small molecule therapeutics, a hot topic in the pharmaceutical industry.

The synthesis of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate involves multi-step organic reactions, often starting from commercially available 5-bromoindole. The introduction of the ethylcarbamate moiety is achieved through nucleophilic substitution or coupling reactions, followed by protection with a benzyl group. This synthetic route is optimized for high yield and purity, catering to the stringent requirements of pharmaceutical applications. The compound's molecular weight and solubility properties are critical parameters for researchers, as they influence its bioavailability and formulation potential.

One of the most searched questions related to this compound is: "What are the applications of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate in drug discovery?" The answer lies in its versatility as a building block for kinase inhibitors and GPCR modulators. Its indole scaffold is a privileged structure in medicinal chemistry, often found in FDA-approved drugs. Additionally, the bromo group offers a handle for further functionalization via cross-coupling reactions, a technique widely used in late-stage diversification strategies.

From an analytical perspective, Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate is characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's identity and purity, which are crucial for reproducible research outcomes. The compound's stability under various conditions is another area of interest, as it determines its shelf life and handling protocols. Researchers often inquire about "storage recommendations for CAS No. 2680769-85-9", emphasizing the need for proper documentation and best practices.

In the context of green chemistry, the synthesis and use of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate are evaluated for their environmental impact. Sustainable alternatives to traditional solvents and catalysts are being explored to minimize waste and energy consumption. This aligns with the growing focus on eco-friendly synthesis in the chemical industry, a topic frequently discussed in scientific forums and publications.

The future prospects of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate are promising, with ongoing investigations into its potential as a precursor for anticancer agents and neuroprotective compounds. Its CAS No. 2680769-85-9 is likely to remain a key identifier in patent applications and research papers, underscoring its importance in the scientific community. As the demand for tailor-made molecules increases, this compound will continue to play a pivotal role in advancing drug discovery and development.

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